molecular formula C13H9ClF2N2O B6900247 N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide

N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide

Cat. No.: B6900247
M. Wt: 282.67 g/mol
InChI Key: JXAIOMCXKNYSEH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and a benzamide moiety substituted with fluorine atoms

Properties

IUPAC Name

N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c1-7-12(14)11(4-5-17-7)18-13(19)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAIOMCXKNYSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide typically involves the reaction of 3-chloro-2-methylpyridine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by filtration and dried under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: N-(3-substituted-2-methylpyridin-4-yl)-2,4-difluorobenzamide.

    Oxidation: N-(3-chloro-2-carboxypyridin-4-yl)-2,4-difluorobenzamide.

    Reduction: N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzylamine.

Scientific Research Applications

N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzylamine: Similar structure but with an amine group instead of a carbonyl group.

    N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzyl alcohol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzonitrile: Similar structure but with a nitrile group instead of a carbonyl group.

Uniqueness

N-(3-chloro-2-methylpyridin-4-yl)-2,4-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

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